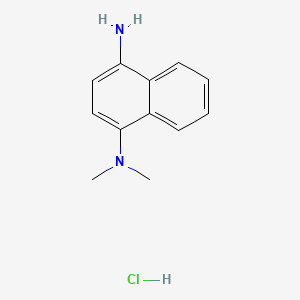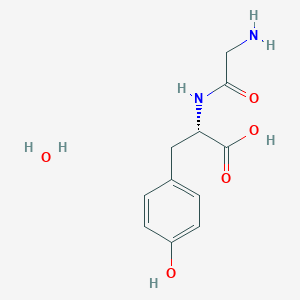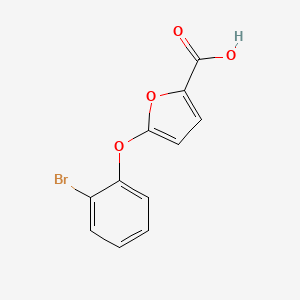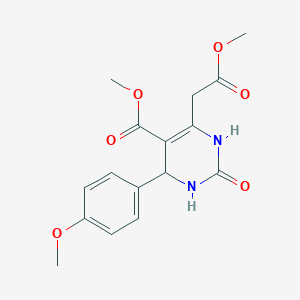![molecular formula C11H18N4O B1345317 2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1017221-34-9](/img/structure/B1345317.png)
2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including an amino group (-NH2), a pyridinyl group (a type of aromatic heterocycle), and a piperazinyl group (a type of saturated heterocycle). These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization processes or domino reactions .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the presence of its functional groups. For instance, the pyridinyl group is a type of aromatic heterocycle, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of an amino group could influence the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
"2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol" may be related to the class of compounds acting as dipeptidyl peptidase IV (DPP IV) inhibitors, which play a significant role in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The continuous research in finding new DPP IV inhibitors highlights the importance of such compounds in managing T2DM, with an emphasis on developing molecules that specifically inhibit the degradation of GLP-1 and GIP without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Nicotinic Acetylcholine Receptors and Cognitive Enhancement
Research on nicotinic acetylcholine receptors (nAChRs) has identified compounds that can desensitize these receptors without triggering their agonist properties. This approach has potential implications for drug development, aiming to enhance cognitive functions and working memory without the side effects associated with direct agonist actions. This novel class of "silent desensitizers" could offer a targeted and potentially safer strategy for cognitive enhancement, leveraging the allosteric modulation of nAChRs for greater subtype specificity (Buccafusco, Beach, & Terry, 2009).
Hydrogen Production from Bio-Ethanol Reforming
In the context of renewable energy sources, the reforming of bio-ethanol represents a promising method for hydrogen production. Catalysts, particularly Rh and Ni, play a critical role in the efficiency of ethanol steam reforming processes. The development of bimetallic catalysts and double-bed reactors, as well as advancements in autothermal reforming of bio-ethanol, are key areas of research. These efforts are aimed at enhancing hydrogen production and long-term catalyst stability, thereby contributing to the viability of fuel cell applications based on bio-ethanol reforming (Ni, Leung, & Leung, 2007).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, aminothiazole derivatives have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
Biochemical Pathways
For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Similar compounds have shown to reduce the aggregated α-syn levels in the solution , indicating potential neuroprotective effects.
Eigenschaften
IUPAC Name |
2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBIQPFJSIIXGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)

